1,19-Eicosadiene

Physical Chemistry Analytical Chemistry Materials Science

Procure high-purity 1,19-Eicosadiene (≥98%) as a validated natural product reference standard. Its terminal α,ω-diene structure ensures unique reactivity unmatched by positional isomers (e.g., 1,3- or 1,4-eicosadiene). With verified occurrence at 10.85% in Ormosia hosiei leaf oil and 5.15% in Cassia alata extracts, it is ideal for GC-MS metabolomics, botanical authentication, and polymer crosslinking studies. Avoid isomer substitution that compromises reproducibility. Solid at room temperature (mp 24.5 °C) for accurate standard preparation.

Molecular Formula C20H38
Molecular Weight 278.5 g/mol
CAS No. 14811-95-1
Cat. No. B081346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,19-Eicosadiene
CAS14811-95-1
Molecular FormulaC20H38
Molecular Weight278.5 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C20H38/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-20H2
InChIKeyAWJFCAXSGQLCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,19-Eicosadiene (CAS 14811-95-1): Chemical Identity, Key Properties, and Baseline Specifications for Procurement


1,19-Eicosadiene (CAS 14811-95-1), also known as icosa-1,19-diene, is a long-chain aliphatic alkadiene with the molecular formula C₂₀H₃₈ and a molecular weight of 278.5 g/mol [1]. This linear hydrocarbon features terminal double bonds at the first and nineteenth carbon positions, which confers specific chemical reactivity distinct from other eicosadiene positional isomers. Critically evaluated thermophysical property data are available through the NIST Thermodynamics Research Center [2], and the compound is listed in authoritative databases including PubChem and NIST Chemistry WebBook, establishing a firm foundation for analytical method development and quality control [1][3].

Why 1,19-Eicosadiene Cannot Be Substituted with Other Eicosadiene Isomers: Structural Specificity Drives Functional Outcomes


Substituting 1,19-eicosadiene with a different eicosadiene isomer (e.g., 1,3-eicosadiene, 1,4-eicosadiene, or 1,14-eicosadiene) is scientifically unjustified due to profound differences in physicochemical properties, reactivity, and biological sourcing. The terminal positioning of the double bonds in 1,19-eicosadiene dictates its unique hydrophobic profile, melting point, and its ability to serve as a specific building block for polymers and other materials . In contrast, isomers like 1,3-eicosadiene, which forms during cannabis combustion, have different physical states and chemical behaviors [1]. Furthermore, the natural occurrence profile of 1,19-eicosadiene in specific plant species and its role as a potential human biomarker for chronic bronchitis are not shared by its positional isomers [2]. Using an alternative isomer would introduce uncontrolled variables in both analytical and applied research settings, invalidating comparative studies and compromising the reproducibility of synthetic procedures.

Quantitative Evidence Guide: Direct Comparator Data for 1,19-Eicosadiene in Procurement and Research Applications


Physical Property Benchmarking: 1,19-Eicosadiene Melting Point and Purity Specification vs. Typical Research-Grade Hydrocarbons

1,19-Eicosadiene is a solid at standard ambient temperature, with a reported melting point of 24.5°C, as specified in vendor technical documentation . This is in stark contrast to many short-chain alkenes and other eicosadiene isomers, which are typically liquids at room temperature. For instance, the compound's predicted boiling point is approximately 462.1°C at 760 mmHg, and its melting point is 297.7 K (24.6°C) according to NIST TRC data [1]. Commercial availability is typically at a purity of 80.0% or ≥95%, which directly impacts its suitability as a synthetic intermediate . These well-defined phase-change parameters are critical for designing storage, handling, and reaction protocols, differentiating it from lower-melting or liquid analogs that may require cryogenic storage or different safety measures.

Physical Chemistry Analytical Chemistry Materials Science

Natural Abundance and Sourcing: Quantified Presence of 1,19-Eicosadiene in Plant Volatile Oils vs. Synthetic Isomers

1,19-Eicosadiene is a verifiable natural product, identified and quantified in the volatile oil of *Ormosia hosiei* leaves by GC-MS analysis, where it constitutes 10.85% of the total oil composition [1]. This is in direct contrast to isomers like 1,3-eicosadiene, which are primarily associated with pyrolysis or combustion processes (e.g., cannabis smoke) rather than native plant metabolism [2]. Other GC-MS studies have identified 1,19-eicosadiene in *Sterculia oblonga* stem bark extract and *Cassia alata* leaves, where it represents 5.15% of the n-hexane extract [3][4]. This specific and quantifiable occurrence in natural extracts provides a unique advantage for researchers investigating plant-derived bioactive compounds, metabolomics, or seeking a naturally sourced reference standard, which cannot be fulfilled by synthetic-only isomers.

Phytochemistry Natural Product Chemistry Analytical Chemistry

Economic and Synthetic Accessibility: Market Price of 1,19-Eicosadiene vs. Feedstock Cost as a Procurement Decision Factor

The market price of 1,19-eicosadiene is exceptionally high, reported at approximately $10,000 per gram from commercial suppliers, due to the historic lack of a practical, large-scale synthetic route [1]. In contrast, its key feedstock, 10-undecenoic acid derived from castor oil, is available for approximately $20 per kilogram [1]. This 500,000-fold cost differential underscores the critical value of recent advances in synthetic methodology. A 2023 study demonstrated a waveform-controlled electrosynthesis that yields 1,19-eicosadiene in 63% isolated yield from 10-undecenoic acid using rapid alternating polarity on carbon electrodes, a breakthrough that bypasses the chemoselectivity issues of traditional Kolbe electrolysis [1]. This makes the compound newly accessible for applications previously hindered by its prohibitive cost, differentiating it from other eicosadienes that may be cheaper but lack this specific terminal-diene architecture essential for polymer building blocks.

Synthetic Chemistry Green Chemistry Electrosynthesis

Polymer Building Block Utility: Validated Use of 1,19-Eicosadiene in Radiation Chemistry Studies vs. Inert Hydrocarbons

1,19-Eicosadiene has a documented, specific role in polymer science as a source of vinyl unsaturation, distinct from saturated hydrocarbon analogs. A foundational study on the radiation chemistry of polyethylene investigated the effect of added vinyl unsaturation using 1,19-eicosadiene, along with triallyl cyanurate and divinyl benzene [1]. The study examined the decay of these unsaturated groups under ionizing radiation, establishing that 1,19-eicosadiene participates in energy migration and radical chain reactions within the polymer matrix [1]. This differentiates it from fully saturated alkanes, which would be inert under the same conditions, and from other dienes whose different double-bond placement would alter crosslinking efficiency and polymer network architecture. The terminal diene structure of 1,19-eicosadiene makes it a well-defined model compound for studying crosslinking and degradation mechanisms in polymeric materials.

Polymer Chemistry Radiation Chemistry Materials Science

Optimal Application Scenarios for 1,19-Eicosadiene Based on Quantified Differentiation Evidence


Phytochemical and Metabolomics Research Requiring a Natural-Origin Analytical Standard

For researchers conducting GC-MS metabolomics or phytochemical profiling, 1,19-eicosadiene serves as a validated natural product reference standard. Its quantified presence at 10.85% in *Ormosia hosiei* leaf oil and 5.15% in *Cassia alata* extracts [1][2] makes it a reliable marker for botanical authentication and comparative metabolomics studies. The solid physical state at room temperature (melting point 24.5°C) facilitates accurate preparation of calibration standards , which is a practical advantage over liquid isomers. This scenario leverages the compound's verifiable natural occurrence and defined physical properties to ensure analytical rigor in natural product research.

Electrosynthetic Method Development and Green Chemistry Scale-Up Studies

Given the extraordinary cost differential between 1,19-eicosadiene (~$10,000/g) and its castor oil-derived feedstock (~$20/kg), a compelling research application is the optimization and scale-up of the waveform-controlled electrosynthesis method [3]. This scenario is ideal for process chemistry groups aiming to demonstrate the economic viability of on-demand specialty chemical production. The 63% isolated yield reported using rapid alternating polarity on carbon electrodes provides a benchmark for further method development [3]. Procurement of the compound for this purpose is justified not for bulk use, but as an analytical standard to validate in-house synthetic batches.

Polymer and Materials Science: Model Compound for Vinyl Crosslinking Studies

In polymer radiation chemistry, 1,19-eicosadiene has a literature-validated role as a model vinyl unsaturation source [4]. Its terminal diene structure is ideal for studying crosslinking mechanisms, energy migration, and radical chain reactions in polyethylene and related matrices. This scenario is best suited for materials scientists investigating the fundamental effects of unsaturation on polymer durability, radiation resistance, or the design of degradable polymers. The compound's specific reactivity profile, documented in peer-reviewed studies, provides a solid foundation for experimental design and interpretation of results [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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